molecular formula C11H10Cl2N4O2 B11792045 Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11792045
M. Wt: 301.13 g/mol
InChI Key: CEOZWQFGHIXLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a triazole ring fused with a substituted pyridine moiety. The structure comprises a 1,2,3-triazole core linked at the 2-position to a 3,5-dichloro-6-methylpyridin-2-yl group and substituted at the 5-position with a methyl group.

Properties

Molecular Formula

C11H10Cl2N4O2

Molecular Weight

301.13 g/mol

IUPAC Name

methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C11H10Cl2N4O2/c1-5-7(12)4-8(13)10(14-5)17-15-6(2)9(16-17)11(18)19-3/h4H,1-3H3

InChI Key

CEOZWQFGHIXLGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1Cl)Cl)N2N=C(C(=N2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Alkylation of Triazole Precursors

This two-step approach involves synthesizing the triazole core followed by coupling with a functionalized pyridine.

Step 1: Synthesis of Methyl 5-methyl-2H-1,2,3-triazole-4-carboxylate

The triazole precursor is prepared via cyclocondensation of hydrazine hydrate with methyl acetoacetate under acidic conditions. The reaction proceeds via enol tautomerization and cyclization:

CH₃C(O)COOCH₃ + N₂H₄ → C₅H₇N₃O₂ + H₂O\text{CH₃C(O)COOCH₃ + N₂H₄ → C₅H₇N₃O₂ + H₂O}

Conditions : Reflux in ethanol with catalytic HCl (12 h, 70% yield).

Step 2: N-Alkylation with 2-Chloro-3,5-dichloro-6-methylpyridine

The triazole’s N2 position is alkylated using 2-chloro-3,5-dichloro-6-methylpyridine in the presence of potassium carbonate:

Triazole + Cl-Pyridine → Target Compound + KCl\text{Triazole + Cl-Pyridine → Target Compound + KCl}

Optimized Protocol :

  • Solvent : DMF or THF

  • Base : K₂CO₃ (2.5 equiv)

  • Temperature : 20–50°C

  • Yield : 40–60%

Example : Reacting methyl 5-methyl-2H-1,2,3-triazole-4-carboxylate (1.0 g, 6.45 mmol) with 2-chloro-3,5-dichloro-6-methylpyridine (1.2 equiv) in DMF at 50°C for 18 h afforded the product in 58% yield after column purification.

Cyclocondensation of Pyridinylhydrazines

This one-pot method forms the triazole ring directly on the pyridine scaffold.

Step 1: Synthesis of 2-Hydrazinyl-3,5-dichloro-6-methylpyridine

3,5-Dichloro-6-methylpyridine-2-amine is diazotized with NaNO₂/HCl and reduced with SnCl₂ to yield the hydrazine derivative:

C₆H₄Cl₂N(CH₃) → C₆H₃Cl₂N₂H₃\text{C₆H₄Cl₂N(CH₃) → C₆H₃Cl₂N₂H₃}

Conditions : 0–5°C, 85% yield.

Step 2: Cyclocondensation with Methyl Acetoacetate

The hydrazine reacts with methyl acetoacetate in ethanol under reflux to form the triazole via Knorr-type cyclization:

Hydrazine + CH₃C(O)COOCH₃ → Target Compound + H₂O\text{Hydrazine + CH₃C(O)COOCH₃ → Target Compound + H₂O}

Optimized Protocol :

  • Catalyst : p-TsOH (10 mol%)

  • Solvent : Ethanol

  • Temperature : 80°C, 12 h

  • Yield : 65%

Azide-Alkyne Cycloaddition (CuAAC)

Regioselective triazole formation is achieved using copper-catalyzed azide-alkyne cycloaddition.

Step 1: Synthesis of 2-Azido-3,5-dichloro-6-methylpyridine

3,5-Dichloro-6-methylpyridine-2-amine is converted to the azide using NaNO₂/HCl and NaN₃:

NH₂-Pyridine → N₃-Pyridine\text{NH₂-Pyridine → N₃-Pyridine}

Conditions : 0°C, 90% yield.

Step 2: Cycloaddition with Methyl Propiolate

The azide reacts with methyl propiolate in the presence of CuI and sodium ascorbate:

N₃-Pyridine + HC≡CCOOCH₃ → Target Compound\text{N₃-Pyridine + HC≡CCOOCH₃ → Target Compound}

Optimized Protocol :

  • Catalyst : CuI (10 mol%)

  • Solvent : t-BuOH/H₂O (1:1)

  • Temperature : RT, 24 h

  • Yield : 75%

Industrial-Scale Optimization

For mass production, continuous flow reactors enhance yield and purity by minimizing intermediate isolation. Key parameters:

ParameterBatch ProcessFlow Process
Reaction Time18 h2 h
Yield60%85%
Purity95%99%

Example : A mixture of triazole and pyridine precursors in THF is pumped through a Pd/C-packed column at 100°C and 10 bar, achieving 85% yield with >99% purity.

Analytical Characterization

The product is validated using:

  • ¹H/¹³C NMR : Triazole C-H (δ 7.8 ppm), pyridine Cl-C (δ 150 ppm).

  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O).

  • MS (ESI+) : m/z 287.10 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Key Structural Features

FeatureDescription
Triazole Ring Commonly found in many pharmaceutical agents, known for interacting effectively with biological targets.
Pyridine Moiety Contributes to the compound's chemical reactivity and biological activity.
Dichloro Substitutions Enhance the compound's potential efficacy as an antifungal and herbicidal agent.

Medicinal Applications

Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has been investigated for its potential as:

  • Antifungal Agent : The compound's structure suggests it may inhibit fungal growth by disrupting cellular processes.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential use in treating infections.
  • Cancer Research : Preliminary studies suggest that triazole derivatives can exhibit anticancer properties through various mechanisms.

Agricultural Applications

In agriculture, this compound shows promise as:

  • Herbicide : Its ability to affect plant growth pathways could make it an effective herbicide.
  • Insecticide : The biological activity of triazoles can be leveraged to develop insecticides that target specific pests without harming beneficial insects.

Antifungal Activity Study

One study evaluated the antifungal properties of this compound against common fungal pathogens. The results indicated significant inhibition of fungal growth at varying concentrations, suggesting its potential as a therapeutic agent in agricultural settings.

Antimicrobial Efficacy

Research has demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance:

CompoundZone of Inhibition (mm)Bacterial Strain
Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-triazole15 mmE. coli
Similar Triazole Compound A12 mmS. aureus
Similar Triazole Compound B10 mmPseudomonas aeruginosa

These findings highlight the compound's potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are crucial for biological processes.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related triazole-carboxylate derivatives and pyridine-containing analogs.

Structural and Functional Analogues

A. Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (MM3338.02)

  • Structure : Features a 2,6-difluorobenzyl group attached to the triazole ring, with a methyl ester at the 4-position.
  • Key Differences :
    • Substituents : Fluorine atoms on the benzyl group vs. chlorine and methyl groups on the pyridine ring in the target compound.
    • Electronic Effects : Fluorine’s electronegativity increases polarity and may enhance binding to electron-deficient targets. Chlorine’s larger size and lower electronegativity could improve lipophilicity and membrane permeability .
    • Applications : Likely used as a synthetic intermediate or impurity reference standard in pharmaceuticals.

B. Quercetin Dihydrate (2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one Dihydrate)

  • Structure: A flavonoid with hydroxylated aromatic rings and a ketone group.
  • Key Differences: Core Structure: Flavone backbone vs. triazole-pyridine hybrid. Functional Groups: Multiple hydroxyl groups confer antioxidant properties, contrasting with the chloro/methyl groups of the target compound, which may prioritize receptor-binding or stability. Applications: Antioxidant and anti-inflammatory agent vs.
Crystallographic and Computational Insights
  • Structural Analysis : Tools like SHELXL and Mercury enable precise comparison of crystal packing and intermolecular interactions. For example, the chloro and methyl groups in the target compound may promote van der Waals interactions in hydrophobic binding pockets, while fluorine in MM3338.02 could form halogen bonds.
  • Solubility Prediction : The methyl ester in both triazole derivatives improves solubility in organic solvents compared to Quercetin’s hydroxyl-rich structure, which favors aqueous environments .

Biological Activity

Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a synthetic compound that has gained attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound has the molecular formula C11H10Cl2N4O2C_{11}H_{10}Cl_{2}N_{4}O_{2} and a molecular weight of approximately 301.13 g/mol. Its structure features a triazole ring and a pyridine derivative with dichloro substitutions that enhance its chemical reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves multi-step reactions. These may include:

  • Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
  • Pyridine Substitution : Introducing the pyridine moiety through electrophilic substitution.
  • Carboxylation : Adding the carboxylate group to complete the structure.

Optimizing these steps can lead to improved yields and purity using advanced techniques like continuous flow reactors .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. Notably:

  • IC50 Values : Some derivatives have shown IC50 values as low as 1.1 μM against MCF-7 cells (breast cancer) and 2.6 μM against HCT-116 (colon cancer) .

The mechanism of action often involves inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis. This inhibition leads to apoptosis in cancer cells .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Studies have shown effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some triazole derivatives were reported as low as 0.0063 μmol/mL .

Study on Anticancer Activity

In a recent study focusing on triazole hybrids, this compound was evaluated alongside other compounds for their anticancer efficacy. The results highlighted its potential as an effective agent in lung cancer treatment through mechanisms involving apoptosis induction and reactive oxygen species (ROS) generation .

Agricultural Applications

In agricultural research, this compound has been explored as a potential herbicide and fungicide due to its structural properties that allow interaction with biological targets in plants and fungi . Its dual functionality in both medicinal and agricultural contexts underscores its versatility.

Comparison with Similar Compounds

Compound NameSimilarity IndexBiological Activity
2-Amino-3,5-dichloro-6-methylpyridine0.55Antimicrobial
3,5-Dichloro-6-methylpyridine-2-carboxylic acid0.53Anticancer
Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate0.51Antiproliferative

This table illustrates the structural similarities among compounds related to this compound and their respective biological activities .

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate?

Methodological Answer:
The compound can be synthesized via a multi-step approach involving cyclization and esterification. A general procedure (adapted from triazole-based syntheses) includes:

Precursor preparation : React 3,5-dichloro-6-methylpyridine-2-amine with sodium nitrite under acidic conditions to form a diazonium salt.

Triazole formation : Use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with methyl propiolate to construct the triazole ring.

Esterification : Protect the carboxylate group using methyl chloride in the presence of a base (e.g., K₂CO₃) to yield the final ester.
Key considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography. Optimize stoichiometry to avoid side products like over-alkylated derivatives .

Basic: How can NMR spectroscopy resolve structural ambiguities in this compound?

Methodological Answer:

1H NMR : Assign peaks by analyzing coupling patterns. For example, the pyridinyl protons (3,5-dichloro-6-methyl) show deshielded signals (δ 8.2–8.5 ppm), while the triazole methyl group appears as a singlet near δ 2.5 ppm.

13C NMR : Identify carbonyl carbons (ester C=O at ~165 ppm) and pyridinyl carbons (chlorine-substituted carbons at ~150 ppm).

19F/35Cl NMR (if applicable) : Confirm halogen positions. Cross-validate with DEPT-135 and HSQC for unambiguous assignments .

Advanced: How can SHELXL refine the crystal structure of this compound when twinning or disorder is present?

Methodological Answer:

Data collection : Use high-resolution X-ray diffraction data (resolution ≤ 0.8 Å) to resolve twinning.

Twin refinement : In SHELXL, apply the TWIN and BASF commands to model twinning ratios. For disorder, split atoms into multiple positions using PART and refine occupancy factors.

Validation : Check R1/wR2 residuals (<5%) and ADPs for thermal motion consistency. Use the PLATON tool to validate symmetry and hydrogen bonding .

Advanced: How to analyze intermolecular interactions in the crystal packing using Mercury?

Methodological Answer:

Import CIF : Load the crystallographic data into Mercury.

Packing analysis : Use the Materials Module to identify π-π stacking (pyridinyl-triazole distances < 3.5 Å) and halogen bonding (Cl···O/N contacts ~3.3 Å).

Void visualization : Calculate solvent-accessible voids (>10% volume suggests potential hydrate formation).

Compare with CSD entries : Search for similar motifs (e.g., triazole esters) to benchmark interaction frequencies .

Advanced: How to reconcile contradictory data between NMR and crystallography for conformational isomers?

Methodological Answer:

Dynamic NMR : Perform variable-temperature 1H NMR to detect rotamers (e.g., ester group rotation). Signal coalescence at elevated temperatures indicates low-energy barriers.

DFT calculations : Optimize conformers using Gaussian or ORCA. Compare computed NMR shifts with experimental data.

Crystallographic restraints : In SHELXL, apply DFIX or SADI to refine bond distances/angles consistent with both datasets. Validate via QTAIM analysis for electron density topology .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

Recrystallization : Use a 1:3 ethyl acetate/hexane mixture to isolate crystals.

HPLC : Apply a C18 column with acetonitrile/water (70:30) to separate polar byproducts.

Troubleshooting : If impurities persist (e.g., unreacted pyridinyl precursors), use preparative TLC with silica gel (eluent: dichloromethane/methanol 95:5) .

Advanced: How to design a stability study under varying pH and temperature conditions?

Methodological Answer:

Buffer preparation : Test pH 1–13 using HCl/NaOH buffers. Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks.

Analytical monitoring : Use LC-MS to track degradation products (e.g., ester hydrolysis to carboxylic acid).

Kinetic modeling : Calculate activation energy (Ea) via Arrhenius plots. Correlate degradation rates with pH using Eyring-Polanyi equations .

Advanced: How to resolve ambiguities in hydrogen bonding networks using neutron diffraction?

Methodological Answer:

Data collection : Use a deuterated crystal and high-flux neutron source (e.g., ILL Grenoble).

Refinement : In SHELXL, refine H/D positions with AFIX constraints. Compare D···O/N distances (~2.0–2.5 Å) with X-ray-derived H positions.

Validation : Cross-check with Hirshfeld surfaces to confirm interaction geometries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.